Curcumalactone

Beschreibung

Context within Natural Product Chemistry and Sesquiterpenoid Research

Natural product chemistry involves the study of compounds produced by living organisms, which often possess unique structures and biological properties. Sesquiterpenoids, a class of terpenes composed of 15 carbon atoms derived from three isoprene (B109036) units, are abundant natural products found in various plant species, including those in the Curcuma genus. nih.gov Sesquiterpene lactones, a subclass characterized by the presence of a lactone ring, are particularly noted for their diverse biological activities, such as anti-inflammatory, antitumor, antimicrobial, and antiviral effects. mdpi.comnih.govect-journal.kzresearchgate.net Curcumalactone, as a sesquiterpenoid lactone, fits within this significant group of natural compounds that serve as a rich source for potential drug discovery and development. ect-journal.kzresearchgate.netresearchgate.net

Isolation and Characterization of this compound from Curcuma Species

This compound has been isolated from the rhizomes of several Curcuma species, including Curcuma aromatica and Curcuma wenyujin. nih.govjst.go.jp More recently, it has also been reported as being isolated from Curcuma zedoaria. e-nps.or.kre-nps.or.kr The isolation process typically involves the extraction of plant material, followed by various chromatographic techniques to separate and purify the individual compounds. e-nps.or.krsci-hub.se

Characterization of this compound involves the determination of its chemical structure and physical properties using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). e-nps.or.krsci-hub.se The absolute stereostructure of this compound from Curcuma wenyujin has been determined based on techniques like X-ray analysis and biomimetic transformation studies. jst.go.jp this compound has a molecular formula of C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . nih.govplantaedb.com Its IUPAC name is (3S,5R,6S,9S)-6-methyl-3-propan-2-yl-9-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-2-one. nih.govplantaedb.com

Significance of this compound in Contemporary Phytochemical and Medicinal Chemistry Research

This compound's significance in contemporary research stems from its presence in traditionally used medicinal plants and the broader interest in sesquiterpenoid lactones as bioactive compounds. nih.govect-journal.kzresearchgate.net Phytochemical research focuses on identifying and characterizing the chemical constituents of plants, and the isolation of this compound contributes to the understanding of the chemical diversity within the Curcuma genus. e-nps.or.krsci-hub.seindianchemicalsociety.comnih.gov

In medicinal chemistry, this compound and its derivatives are of interest as potential lead compounds or scaffolds for the development of new therapeutic agents. researchgate.net Research explores the relationship between its structure and potential biological activities. mdpi.comnih.gov While specific detailed research findings on the biological activities of this compound itself are part of the ongoing research trajectory, the broader class of sesquiterpene lactones has demonstrated a wide range of effects, including anti-inflammatory and antitumor properties, which provides a context for the potential significance of this compound. mdpi.comnih.govect-journal.kzresearchgate.net

Research Trajectory and Evolution of this compound Studies

The research trajectory of this compound has evolved from initial isolation and structural elucidation to investigations into its biological properties and potential synthetic routes. Early studies focused on identifying the compound within Curcuma species and determining its chemical structure. jst.go.jp More recent research includes exploring its presence in different Curcuma species e-nps.or.kre-nps.or.kr and investigating methods for its synthesis. danielromogroup.comnih.gov

Furthermore, studies on the biotransformation of related sesquiterpenoids, such as curdione (B1662853), have shown that they can be converted into this compound derivatives, suggesting potential biosynthetic pathways and avenues for generating structural analogs. researchgate.netchemfaces.com Computational studies have also been employed to understand the chemical transformations involving lactone structures, which can be relevant to the study of this compound. nih.govbaranlab.orgresearchgate.net The ongoing research aims to fully understand its pharmacological potential and explore its utility in medicinal applications.

Here is a table summarizing some key information about this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | nih.govplantaedb.com |

| Molecular Weight | 236.35 g/mol | nih.govplantaedb.com |

| PubChem CID | 15071433 | nih.govnih.gov |

| Found in | Curcuma aromatica, Curcuma wenyujin, Curcuma zedoaria | nih.govjst.go.jpe-nps.or.kr |

| Compound Type | Sesquiterpenoid Lactone, Spirocyclopentanolide, Gamma Butyrolactone | jst.go.jpplantaedb.com |

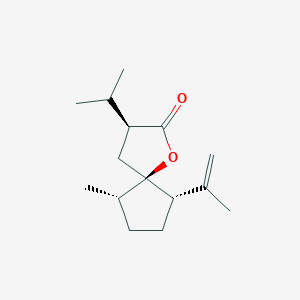

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24O2 |

|---|---|

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

(3S,5R,6S,9S)-6-methyl-3-propan-2-yl-9-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-2-one |

InChI |

InChI=1S/C15H24O2/c1-9(2)12-8-15(17-14(12)16)11(5)6-7-13(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12-,13-,15+/m0/s1 |

InChI-Schlüssel |

JBUPYYZICGGNGI-PWNZVWSESA-N |

Isomerische SMILES |

C[C@H]1CC[C@H]([C@@]12C[C@H](C(=O)O2)C(C)C)C(=C)C |

Kanonische SMILES |

CC1CCC(C12CC(C(=O)O2)C(C)C)C(=C)C |

Synonyme |

curcumalactone |

Herkunft des Produkts |

United States |

Isolation, Extraction, and Elucidation Methodologies in Research

Methodologies for Extraction and Purification from Natural Sources

Sesquiterpenoids, including curcumalactone, are commonly obtained from natural sources, primarily plant rhizomes, using various extraction and purification techniques. nih.gov The choice of method often depends on the specific plant material, the desired yield, and the chemical properties of the target compound.

Solvent Extraction Techniques for Sesquiterpenoids

Solvent extraction is a fundamental method for isolating sesquiterpenoids from plant materials. nih.gov This technique involves using organic solvents to dissolve the desired compounds from the plant matrix. For Curcumae Rhizoma, which contains sesquiterpenoids as major constituents, organic solvent extraction is a primary method. nih.gov Common solvents used include methanol, ethanol, acetone, ethyl acetate (B1210297), dichloromethane (B109758), and n-hexane, selected based on the polarity of the target compounds. researchgate.nete-nps.or.krijpjournal.com The dried plant material is typically extracted multiple times with the chosen solvent, often under conditions like reflux, to maximize the extraction efficiency. e-nps.or.kre-nps.or.kr After extraction, the solvent is removed, often by rotary evaporation under vacuum, yielding a crude extract. e-nps.or.kre-nps.or.kr This crude extract is then often partitioned between immiscible solvents to further separate compounds based on their polarity. For instance, an aqueous suspension of the extract might be partitioned with solvents like n-hexane, dichloromethane, and ethyl acetate. e-nps.or.kre-nps.or.kr

While conventional solvent extraction is widely used, it can have drawbacks such as long extraction times and the requirement for large volumes of solvents. nih.gov This has led to interest in greener extraction techniques. nih.gov

Advanced Chromatographic Separation

Chromatographic techniques are indispensable for purifying this compound from crude extracts, which are typically complex mixtures of various compounds. researchgate.netmasterorganicchemistry.com Repeated column chromatography is a common approach. nih.gov

Open Column Chromatography (OCC): This involves packing a column with a stationary phase, such as silica (B1680970) gel or reversed-phase C18 silica gel, and eluting the compounds with a mobile phase, typically a mixture of solvents with varying polarities. nih.gove-nps.or.kr Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the target compound. e-nps.or.kre-nps.or.kr For example, this compound has been isolated from the n-hexane soluble fraction of Curcuma zedoaria extract using silica gel OCC with n-hexane:ethyl acetate as the mobile phase. e-nps.or.kre-nps.or.kr Reversed-phase C18 silica gel column chromatography is also employed. nih.gove-nps.or.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for achieving high-resolution separation and purification of compounds. researchgate.netnih.govchromatographyonline.com It is particularly useful for separating closely related compounds and can be used in both analytical and preparative scales. evotec.com Chiral HPLC can also be used for the separation of enantiomers. mdpi.comajol.info While the provided search results mention HPLC for separating other compounds in Curcuma species chromatographyonline.comnih.gov, and for chiral separation mdpi.comajol.info, a specific instance of preparative HPLC for this compound purification was not explicitly detailed in the snippets, although it is a standard technique for natural product purification. researchgate.netevotec.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid support, thus minimizing irreversible adsorption of the sample. researchgate.net It is suitable for the separation of various natural products, including sesquiterpenoids. researchgate.net HSCCC has been used for the separation of sesquiterpene-based compounds from zedoary turmeric oil. researchgate.net

Chromatographic separation often involves a multi-step process, using different stationary and mobile phases to achieve the desired purity. e-nps.or.kre-nps.or.kr

Interactive Data Table: Example of Chromatographic Isolation Steps

| Step | Sample Material | Stationary Phase | Mobile Phase | Resulting Fractions/Compounds | Source |

| 1 | Dried C. zedoaria rhizomes (2.0 kg) | - | Methanol (extraction) | Methanol extract (350 g) | e-nps.or.kre-nps.or.kr |

| 2 | Methanol extract | - | n-hexane, CH2Cl2, EtOAc | n-hexane soluble fraction (59.7 g) | e-nps.or.kre-nps.or.kr |

| 3 | n-hexane soluble fraction | Silica gel | n-hexane:EtOAc (20:1→0:1) | 26 fractions (CZ1–CZ26) | e-nps.or.kre-nps.or.kr |

| 4 | Subfraction CZ8 | Silica gel | CH2Cl2:MeOH (20:1) | This compound (3.3 mg) | e-nps.or.kre-nps.or.kr |

| 5 | Fraction CZ16 | RP-18 silica gel | MeOH:H2O (2:1) | Zederone (5.4 mg), Curcumenol (3.3 mg) | e-nps.or.kre-nps.or.kr |

Note: This table is based on the detailed isolation procedure described in source e-nps.or.kr and e-nps.or.kr for this compound from Curcuma zedoaria.

Steam Distillation and its Considerations for Thermally Unstable Components

Steam distillation is a technique used to isolate volatile or semi-volatile compounds from plant materials. scienceinfo.combc.edu It is particularly useful for compounds that are sensitive to high temperatures, as it allows them to distill at temperatures below their normal boiling points by forming an azeotrope with water. scienceinfo.comlibretexts.org While steam distillation is commonly used for extracting essential oils from Curcuma species, which contain volatile sesquiterpenoids like turmerone ijpjournal.comnih.gov, it is noted that some thermally unstable components can be prone to degradation during this process. nih.gov Therefore, while applicable for certain sesquiterpenoids, its suitability for this compound specifically would depend on the compound's thermal stability. The principle involves passing steam through the plant material, vaporizing the volatile compounds, and then condensing the mixture of water and organic vapors. scienceinfo.comscribd.com The organic layer can then be separated from the water. bc.edu

Structural Elucidation and Stereochemical Determination

Once isolated and purified, the structure and stereochemistry of this compound are determined using a combination of spectroscopic and diffraction techniques. colab.wsresearchgate.net

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are essential for determining the planar structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC), provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. e-nps.or.kre-nps.or.kryoutube.comarkat-usa.org Analysis of chemical shifts, coupling constants, and correlations in 2D NMR spectra allows for the assignment of individual atoms and the assembly of structural fragments. e-nps.or.kre-nps.or.kryoutube.comarkat-usa.org ¹H and ¹³C NMR data for this compound have been reported and used for its identification. e-nps.or.kre-nps.or.kr

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and can give information about its fragmentation pattern, which helps in confirming the proposed structure and identifying functional groups. researchgate.netorgchemboulder.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule, such as carbonyl groups (characteristic of the lactone ring in this compound) and hydroxyl groups. orgchemboulder.com

Detailed spectroscopic data, such as NMR chemical shifts and coupling constants, are crucial for the unambiguous assignment of the structure. e-nps.or.kre-nps.or.kr

Interactive Data Table: Example NMR Data for this compound

| Atom | ¹H NMR (CDCl₃, 400 MHz) δ (multiplicity, integration, assignment) | ¹³C NMR (CDCl₃, 100 MHz) δ |

| C-1 | - | 53.7 |

| C-2 | - | 24.0 |

| C-3 | - | 27.0 |

| C-4 | - | 41.9 |

| C-5 | - | 92.7 |

| C-6 | - | 22.6 |

| C-7 | - | 46.7 |

| C-8 | - | 178.7 |

| C-9 | 4.99 (1H, s), 4.91 (1H, s) | 113.6 |

| C-10 | - | 143.5 |

| C-11 | - | 28.4 |

| C-12 | 0.90 (3H, d, J = 6.6 Hz) | 18.2 |

| C-13 | 0.99 (3H, d, J = 6.8 Hz) | 20.7 |

| C-14 | 0.94 (3H, d, J = 6.9 Hz) | 13.9 |

| C-15 | 1.80 (3H, s) | 24.2 |

Note: This table presents selected NMR data for this compound based on information from source e-nps.or.kr. The assignments are based on typical sesquiterpenoid structures and common NMR correlations.

Determination of Absolute Stereostructure and Configuration

Determining the absolute stereochemistry of a chiral molecule like this compound is critical for understanding its biological activity and properties.

X-ray Analysis: Single-crystal X-ray diffraction is considered a definitive method for determining the absolute stereostructure of a crystalline compound. e-nps.or.krresearchgate.net By analyzing how X-rays are diffracted by a crystal, the precise arrangement of atoms in three dimensions, including their absolute configuration, can be determined. e-nps.or.krresearchgate.netfu-berlin.de The absolute stereostructure of this compound from Curcuma wenyujin has been deduced based on direct X-ray analysis. e-nps.or.krresearchgate.net

Spectroscopic Methods (e.g., ECD, NMR): While X-ray analysis is powerful, it requires suitable crystals, which may not always be obtainable. Spectroscopic methods, particularly Electronic Circular Dichroism (ECD) spectroscopy in conjunction with computational calculations, can also be used to determine absolute configuration by comparing experimental and calculated ECD spectra. researchgate.netfrontiersin.org NMR spectroscopy, including techniques like the Mosher method, can also provide information about stereochemistry. frontiersin.orgusm.edu

The absolute stereostructure of this compound has been established through experimental methods, primarily X-ray analysis, which provides direct evidence of its three-dimensional structure and absolute configuration. e-nps.or.krresearchgate.net

Biomimetic Transformation Studies for Structural Confirmation

Biomimetic transformation studies aim to emulate natural biosynthetic processes in the laboratory, offering insights into how complex molecules are formed in nature and providing alternative routes for synthesis nih.gov. Achieving the synthesis of a natural product through a biomimetic pathway, and subsequently confirming its identity with the isolated natural compound, serves as a powerful method for structural confirmation.

Research into this compound has involved biomimetic approaches, particularly focusing on key transformations that could mirror proposed biosynthetic steps. One notable example involves the application of dyotropic rearrangements of fused tricyclic β-lactones nih.gov. Dyotropic rearrangements are a class of organic reactions involving the simultaneous migration of two groups researchgate.net. In the context of this compound synthesis, this transformation has been utilized to gain rapid access to the core spirocyclic structure of the molecule nih.gov.

Specifically, a study described dyotropic rearrangements of fused tricyclic β-lactones that proceed via stereospecific 1,2-acyl migrations, resulting in bridged, spiro-γ-butyrolactones nih.gov. A fused bis-lactone (B144190) intermediate, possessing both β- and δ-lactone moieties, was employed in a unique example of this dyotropic process, enabling efficient access to the core structures of both Curcumanolide A and this compound nih.gov. This approach is considered biomimetic as it is inspired by potential biogenetic routes, even if the exact enzymatic processes are not fully replicated nih.govresearchgate.net.

The synthesis of (-)-Curcumalactone was achieved from a common intermediate, involving 12 steps from 2-methyl-1,3-cyclopentanedione (B45155) nih.gov. Key transformations in this divergent synthesis included a catalytic, asymmetric nucleophile (Lewis base)-catalyzed aldol-lactonization (NCAL) leading to a tricyclic β-lactone, a Baeyer-Villiger oxidation, and highly facial-selective and stereocomplementary reductions nih.gov. The application of the dyotropic rearrangement significantly altered the topology of the starting tricyclic β-lactone, providing access to complex spirocyclic cyclopentyl-γ-lactones, which are central to the this compound structure nih.gov.

Computational studies have also contributed to the mechanistic understanding of these dyotropic processes nih.gov. By successfully synthesizing a compound spectroscopically identical to natural this compound via this biomimetic route, researchers provided strong corroboration for the previously assigned structure of the natural product. This method of structural confirmation relies on the congruence of the physical and spectroscopic data (e.g., NMR, MS) between the synthetic compound and the isolated natural product.

This compound is a sesquiterpenoid compound found in species of the Curcuma genus. Its biosynthesis, like that of other sesquiterpenes, originates from the fundamental isoprenoid pathway, with farnesyl pyrophosphate (FPP) serving as a key precursor. The formation of this compound involves a series of enzymatic transformations and rearrangements from this central intermediate.

Biosynthetic Pathways and Precursors

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Curcumalactone

The total synthesis of (–)-curcumalactone has been accomplished through an elegant and efficient strategy that leverages key modern synthetic methodologies. A notable approach, developed by the Romo group, provides a unified pathway to both (–)-curcumalactone and the related sesquiterpenoid (–)-curcumanolide A. danielromogroup.comnih.govscribd.com

The synthesis is marked by several critical transformations that enable the construction of the complex spirocyclic core.

Nucleophile-Catalyzed Aldol-Lactonization (NCAL): A cornerstone of the synthesis is the use of a catalytic, asymmetric nucleophile-catalyzed aldol-lactonization (NCAL) reaction. nih.govscribd.com This step effectively desymmetrizes a dione (B5365651) acid intermediate, (±)-101, to forge a tricyclic β-lactone, (–)-103, with high enantioselectivity. scribd.com This organocatalytic process establishes the crucial stereochemistry that is carried through to the final natural product. scribd.com

Dyotropic Rearrangement: Perhaps the most pivotal transformation in the synthetic route is a rare dyotropic rearrangement. danielromogroup.comnih.gov This type of reaction is defined by the simultaneous intramolecular migration of two σ-bonds. researchgate.netresearchgate.net In the synthesis of this compound, a fused bis-lactone (B144190) intermediate (104), possessing both a β-lactone and a δ-lactone moiety, undergoes an unprecedented stereospecific, 1,2-bis-acyl migration. danielromogroup.comscribd.com This rearrangement reconfigures the tricyclic β-lactone framework into the bridged, spiro-γ-butyrolactone core (105) of this compound. danielromogroup.comnih.govscribd.com Computational studies suggest this transformation proceeds through a nearly concerted "double SN2" mechanism. scribd.com This key rearrangement significantly alters the molecular topology in a single, efficient operation. nih.gov

Other important reactions in the sequence include a Baeyer–Villiger oxidation to form the δ-lactone ring present in the dyotropic rearrangement precursor. nih.govscribd.com

Table 1: Key Intermediates in the Total Synthesis of (–)-Curcumalactone

| Compound Number | Structure Name | Role in Synthesis |

| (±)-101 | Dione Acid | Prochiral starting material for the NCAL reaction. |

| (–)-103 | Tricyclic β-lactone | Enantioenriched product of the NCAL desymmetrization. |

| 104 | Fused bis-lactone | Precursor for the key dyotropic rearrangement. |

| 105 | Bridged, spiro-γ-butyrolactone | Common core structure for this compound and curcumanolide A, formed via dyotropic rearrangement. scribd.com |

A key feature of the developed strategy is its divergent nature, allowing access to multiple natural products from a single, advanced intermediate. danielromogroup.comnih.gov The bridged, spiro-γ-butyrolactone (105), formed after the dyotropic rearrangement, serves as a common branch point. scribd.com From this intermediate, highly facial-selective and stereocomplementary reductions of the spirocyclic enoate functionality lead divergently to either (–)-curcumanolide A or (–)-curcumalactone. nih.gov This approach is highly efficient, yielding (–)-curcumanolide A in 11 steps and (–)-curcumalactone in 12 steps from the initial starting material, 2-methyl-1,3-cyclopentanedione (B45155). nih.gov

The entire synthetic pathway is a showcase for modern catalytic and asymmetric methods. The initial and crucial stereochemistry is set by the organocatalytic NCAL process, which is an example of asymmetric covalent organocatalysis. scribd.com This method avoids the need for chiral auxiliaries or stoichiometric chiral reagents, making the process more atom-economical and scalable. The enantioselective total synthesis was accomplished utilizing this scalable, ammonium (B1175870) enolate organocatalysis. scribd.com

Divergent Synthesis Approaches from Common Intermediates

Design and Synthesis of this compound Analogs and Derivatives

While the total synthesis of this compound has been achieved, the literature available from extensive searches does not describe the synthesis of a broad series of designed analogs or derivatives of this specific compound. The focus has remained primarily on the total synthesis of the natural product itself and its close isomer, curcumanolide A.

Although no synthetic analogs have been reported, some structure-activity relationship (SAR) insights can be gleaned from comparing naturally occurring isomers. For instance, the anti-inflammatory effects of this compound have been reported to be stronger than those of its isomer, 7-epithis compound. This suggests that the specific spatial orientation of the isopropyl group at the C-7 position is a critical feature for its biological activity. This finding provides a rational basis for future analog design, where modifications to this lipophilic side chain could modulate potency.

Based on available literature, specific methodologies for the derivatization of the this compound core have not been published. The development of such methods would be a necessary next step to fully explore the SAR and therapeutic potential of this natural product scaffold. Strategies could potentially involve modifying the final product or intercepting late-stage intermediates from the established total synthesis route.

Rational Design of Structural Modifications

Computational Studies in Synthetic Pathway Elucidation and Optimization

Computational chemistry has emerged as an indispensable tool in modern synthetic organic chemistry, providing profound insights into reaction mechanisms, transition states, and the energetics of complex reaction pathways. In the context of this compound synthesis, computational studies, particularly using Density Functional Theory (DFT), have been pivotal in elucidating and validating key mechanistic steps, thereby guiding synthetic strategy.

A cornerstone of the total synthesis of (-)-curcumalactone, as developed by Romo and coworkers, is a strategic dyotropic rearrangement of a fused, tricyclic bis-lactone precursor. acs.orgmedjrf.com This rearrangement, which proceeds via stereospecific, 1,2-acyl migrations, is crucial for establishing the correct spirocyclic core of the natural product. acs.orgescholarship.org To unravel the intricate mechanism of this transformation, detailed computational studies were undertaken by the Tantillo group. acs.orgCurrent time information in Providence County, US.acs.org

These theoretical investigations were instrumental in distinguishing between potential stepwise and concerted pathways for the rearrangement. The calculations provided strong evidence for a concerted, albeit asynchronous, dyotropic rearrangement mechanism. acs.org This process involves the simultaneous, yet not perfectly synchronized, migration of two acyl groups. The computational models helped to rationalize the high stereospecificity observed experimentally, a critical aspect for the successful synthesis of the enantiopure natural product. acs.orgmedjrf.com

The research findings highlighted the influence of the Lewis acid promoter on the reaction mechanism. While some Lewis acids might favor a stepwise pathway involving a zwitterionic intermediate, the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was computationally shown to favor the concerted dyotropic shift that leads directly to the desired bridged, spiro-γ-butyrolactone structure. acs.org

The calculations were performed using robust DFT methods, which have been proven effective for studying reaction mechanisms in complex molecular systems. acs.orgescholarship.org The insights gained from these computational models not only explained the observed reactivity and stereochemical outcome but also provided a predictive framework for designing and optimizing similar synthetic transformations.

Detailed Research Findings: DFT Analysis of the Dyotropic Rearrangement

The computational analysis focused on the key dyotropic rearrangement step. The calculations were performed at the M06-2X/6-31+G(d,p) level of theory with a CPCM continuum solvent model for dichloromethane (B109758) (CH2Cl2), providing a realistic simulation of the experimental conditions. The results detailed the relative free energies of the reactant, the transition state, and the product of the rearrangement.

The data below summarizes the key energetic parameters calculated for the concerted dyotropic rearrangement of the bis-lactone precursor. The relatively low activation barrier is consistent with the experimental observation that the reaction proceeds smoothly to furnish the rearranged product.

| Species | Description | Relative Free Energy (ΔG) in kcal/mol |

|---|---|---|

| Reactant (Bis-lactone) | The starting fused tricyclic bis-lactone precursor. | 0.0 |

| Transition State (TS) | The highest energy point along the concerted dyotropic rearrangement pathway. | +19.5 |

| Product | The rearranged bridged, spiro-γ-butyrolactone, the core of this compound. | -12.1 |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features Influencing Biological Activities

The biological activities of sesquiterpene lactones, including curcumalactone, are often attributed to specific structural features. A prominent feature in many biologically active sesquiterpene lactones is the presence of an α-methylene-γ-lactone group. rsc.org This functional group is known to act as an alkylating center, capable of reacting with nucleophilic groups, particularly thiol groups in proteins, via a Michael-type addition. core.ac.uk This interaction can modulate the function of key enzymes and other biological macromolecules, thereby influencing various cellular processes. core.ac.uk

Detailed research findings on this compound's specific key structural features and their direct influence on its reported biological activities (which are outside the scope of this article) would typically involve synthesizing or isolating structural analogs and testing their activities. By comparing the activity profiles of these analogs, researchers can deduce which parts of the this compound molecule are essential for its effects. For instance, modifications or removal of the lactone ring or the α-methylene group would likely result in a significant alteration or loss of certain biological activities mediated by alkylation.

Comparative Analysis of this compound with Related Sesquiterpenoids (e.g., 7-epithis compound)

Comparing the biological activities of this compound with closely related sesquiterpenoids, such as its epimer 7-epithis compound, is a valuable approach in SAR studies. Epimers are stereoisomers that differ in configuration at only one stereogenic center. The subtle difference in stereochemistry at the C-7 position between this compound and 7-epithis compound can lead to distinct three-dimensional structures and potentially different interactions with biological targets.

Other related sesquiterpenoids, such as germacrone (B1671451) and β-elemene, also provide context for understanding the SAR of this compound, although they possess different structural skeletons (germacrane and elemene, respectively, compared to the spiro compound this compound). Germacrone, a germacrane (B1241064) sesquiterpene, has shown various activities including antiviral properties. wikipedia.orgnih.gov β-Elemene, another sesquiterpene, has been investigated for its antineoplastic activities. researchgate.netnih.gov Comparing the activities of this compound with these structurally distinct sesquiterpenoids can help identify common pharmacophores or highlight the importance of the unique spiro-lactone structure of this compound for its specific effects.

In Silico Approaches for SAR Elucidation (e.g., Molecular Docking)

In silico approaches, particularly molecular docking, are powerful tools for elucidating the SAR of compounds like this compound. rsc.orgfrontiersin.orgorientjchem.org Molecular docking is a computational technique used to predict the preferred orientation of a ligand (e.g., this compound) when bound to a protein or other biological target. researchgate.net This method helps to understand the potential binding modes, affinities, and interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the small molecule and its target. frontiersin.orgnih.gov

By performing molecular docking studies with this compound and potential biological targets (e.g., enzymes or receptors relevant to its observed activities), researchers can gain insights into the key amino acid residues involved in binding and the specific structural features of this compound that are crucial for these interactions. nih.gov For instance, docking simulations might reveal that the lactone ring or specific methyl groups on the sesquiterpene skeleton are involved in critical interactions within the binding site.

Furthermore, in silico methods can be used to predict various molecular properties relevant to biological activity, such as lipophilicity (often represented by LogP or MLogP), hydrogen bond donor and acceptor counts, and molecular weight. nih.govnih.gov These properties are important for understanding a compound's potential for absorption, distribution, metabolism, and excretion (ADME), which are critical factors influencing its in vivo activity. nih.govresearchgate.net While specific in silico studies on this compound were not detailed, this approach is widely applied to sesquiterpene lactones to complement experimental SAR studies and guide the design of analogs with improved properties. rsc.org

Relationship between Structural Diversity and Activity among Sesquiterpenoids

Sesquiterpenoids represent a vast and structurally diverse class of natural products, all derived from a 15-carbon skeleton composed of three isoprene (B109036) units. ctdbase.orgmdpi.com This structural diversity arises from variations in the cyclization patterns of farnesyl pyrophosphate, as well as subsequent modifications such as oxidation, reduction, and rearrangement, leading to various subclasses including germacranes, eudesmanes, guaianes, and others, as well as more complex structures like the spiro-lactone system of this compound. rsc.org

The significant structural diversity among sesquiterpenoids is directly linked to their wide array of biological activities. Different carbon skeletons, the presence and position of functional groups (like hydroxyls, ketones, aldehydes, and lactones), the degree and location of unsaturation, and stereochemistry all contribute to the unique biological profiles observed within this class of compounds. rsc.orgcore.ac.ukmdpi.comtandfonline.com

For sesquiterpene lactones specifically, the presence of the α-methylene-γ-lactone moiety is often associated with cytotoxic and anti-inflammatory activities due to its Michael acceptor properties. rsc.orgcore.ac.uk However, the specific type of sesquiterpene skeleton (e.g., germacrane, guaiane) and the presence of other functional groups can significantly modulate the potency and selectivity of these activities. For example, germacranolides and guaianolides have shown promising antiviral activities. rsc.orgnih.gov

Mechanistic Research on Biological Activities in Vitro and in Silico Focus

Exploration of Molecular Targets and Pathways

Research has explored the influence of Curcumalactone on critical cellular signaling pathways involved in inflammation and cell survival. chemfaces.comresearchgate.net

Modulation of Cellular Signal Transduction Pathways (e.g., NF-κB, MAPK)

Several studies on Curcuma compounds, including sesquiterpenoids found in Curcuma wenyujin, have investigated their effects on the NF-κB and MAPK signaling pathways. The NF-κB pathway is a key regulator of inflammatory responses, while MAPK pathways (such as p38 and JNK) are involved in various cellular processes, including inflammation, proliferation, and apoptosis. nih.govsci-hub.senih.govnih.govnih.govmdpi.com

Studies on related Curcuma sesquiterpenoids, such as curdione (B1662853) and germacrone (B1671451), have demonstrated modulation of these pathways. For instance, curdione has been shown to suppress COX-2 mRNA expression, which is linked to inflammation. chemfaces.com Germacrone has been reported to activate the MAPK signaling pathway, affecting proteins like TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF, and also to induce apoptosis via a ROS/MAPKs-mediated caspase-dependent pathway. researchgate.netresearchgate.net While direct studies specifically detailing this compound's impact on NF-κB and MAPK pathways were not extensively found in the search results, the activity of related sesquiterpenoids from the same genus suggests potential interactions. Some studies on Curcuma wenyujin extracts, which contain this compound, have indicated effects on p38 and JNK proteins in the MAPK pathway and suppression of NF-κB activation sci-hub.seresearchgate.net.

Enzyme Inhibition Studies (e.g., α-Glucosidase, Urease)

Enzyme inhibition studies represent another key area of mechanistic research for natural compounds like this compound. Inhibition of enzymes such as α-glucosidase and urease is relevant to conditions like diabetes and gastric ulcers, respectively. e-nps.or.krmdpi.comrsc.orgmdpi.com

Studies on Curcuma zedoaria rhizomes, a source of this compound, have investigated the α-glucosidase inhibitory effects of its sesquiterpenes. One study identified this compound among the isolated compounds and evaluated its effect on α-glucosidase, although the inhibitory effect was described as mild compared to other compounds tested e-nps.or.kr. α-Glucosidase inhibitors work by delaying the absorption of carbohydrates in the small intestine, thus reducing postprandial blood glucose levels. mdpi.comnih.gov

Research on diarylheptanoids from Curcuma aromatica has also explored urease inhibition. Urease produced by bacteria like Helicobacter pylori is a significant factor in gastric ulcer development. rsc.orgmdpi.com Inhibition of urease can help manage these conditions. While the search results did not provide specific data on this compound's urease inhibitory activity, studies on other Curcuma compounds highlight the relevance of this enzyme target within the genus. rsc.org The mechanism of urease inhibition often involves interaction with the enzyme's dinickel active center. rsc.orgnih.govnih.govresearchgate.net

Investigative Models and Assays in Mechanistic Studies

In vitro studies are crucial for dissecting the molecular mechanisms of this compound. These studies employ various cell-based and biochemical assays. e-nps.or.krrsc.orgresearchgate.netnih.gov

Cell-Based Assays for Mechanistic Investigations (e.g., HaCaT keratinocytes)

Cell-based assays are widely used to study the effects of compounds on specific cell types and to investigate cellular pathways. HaCaT keratinocytes, a human keratinocyte cell line, are often utilized in studies related to skin inflammation and cytotoxicity. researchgate.netnih.govresearchgate.netsu.ac.th

Studies using HaCaT cells have investigated the effects of Curcuma extracts and isolated compounds, including their impact on NF-κB activation and cell viability. researchgate.netsu.ac.th For example, curcumin (B1669340) and other phytochemicals from Curcuma aromatica have been shown to inhibit NF-κB activation in TNF-stimulated HaCaT cells. researchgate.net Curcumin has also been studied for its effects on apoptosis and the Nrf2 pathway in HaCaT cells. researchgate.netnih.govnih.gov While specific detailed studies on this compound using HaCaT cells for mechanistic investigation were not prominently featured in the search results, the use of this cell line is established for studying related Curcuma compounds and their effects on pathways relevant to inflammation and cell survival.

In Vitro Biochemical Assays

Biochemical assays are essential for evaluating the direct interaction of a compound with specific enzymes or molecular targets. e-nps.or.krrsc.orgresearchgate.netnih.govnih.govmdpi.comekb.egijcce.ac.irnih.gov

Enzyme inhibition studies, such as those for α-glucosidase and urease, are examples of in vitro biochemical assays. These assays typically measure the activity of the enzyme in the presence and absence of the inhibitor to determine the half maximal inhibitory concentration (IC50) and understand the kinetics of inhibition. e-nps.or.krmdpi.comrsc.orgmdpi.comnih.govnih.govmdpi.comekb.egijcce.ac.irnih.govnih.gov For instance, α-glucosidase inhibitory activity is often evaluated using spectrophotometric methods that measure the cleavage of a synthetic substrate. mdpi.comnih.gov Urease inhibition assays commonly quantify the ammonia (B1221849) produced from the hydrolysis of urea. rsc.orgmdpi.com While a specific detailed biochemical assay for this compound inhibiting a particular enzyme with comprehensive data was not a primary finding, the methodology is standard for investigating the mechanisms of natural products.

Computational Modeling for Mechanism of Action Prediction

Computational methods, particularly molecular docking and dynamics simulations, play a significant role in predicting the potential mechanisms of action of compounds by simulating their interactions with target proteins at the atomic level. rsc.orgnih.govnih.govekb.egijcce.ac.irformosapublisher.orgnih.govescholarship.orgacs.orgresearchgate.netrsc.orgresearchgate.net

Molecular docking studies can predict the binding affinity and orientation of a ligand (like this compound) within the active site of a target enzyme or receptor. rsc.orgekb.egijcce.ac.irformosapublisher.orgnih.govresearchgate.net This provides insights into the potential molecular targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.govresearchgate.net For example, molecular docking has been used to analyze the binding of diarylheptanoids from Curcuma aromatica to urease, predicting their interaction with the dinickel active center. rsc.org Computational studies have also been applied to curcuminoids to predict biological properties via docking studies and investigate reaction mechanisms. nih.govescholarship.orgacs.orgresearchgate.net While specific detailed computational modeling studies focused solely on this compound interacting with a particular target were not extensively highlighted, the approach is valuable for predicting its mechanism of action based on its structure and similarity to other bioactive Curcuma compounds. This compound has been included in computational studies evaluating the potential of Curcuma longa compounds against targets like the SARS-CoV-2 main protease, where molecular docking was used to predict binding affinities. formosapublisher.org

Advanced Analytical Approaches in Curcumalactone Research

Metabolomics Profiling of Curcuma Species Containing Curcumalactone

Metabolomics provides a comprehensive analysis to identify and quantify the variation in metabolites within an organism under different conditions. researchgate.net This approach is vital for gaining a broader insight into the chemical compositions of plants. Metabolomics profiling of Curcuma species has revealed a wide array of compounds, with sesquiterpenoids being dominant constituents. kemdikbud.go.idbiointerfaceresearch.comsci-hub.se Studies utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combined with chemometrics have successfully identified numerous predicted compounds in Curcuma species, many of which are sesquiterpenes. kemdikbud.go.id For instance, metabolomics profiles have been used to differentiate Curcuma aeruginosa samples based on their geographical origin, highlighting the influence of environmental factors on metabolite composition. researchgate.netkemdikbud.go.idbiointerfaceresearch.com While this compound itself is a known sesquiterpenoid found in Curcuma, metabolomics studies help to place it within the broader context of the plant's chemical profile and understand how its presence and concentration relate to other metabolites and external factors. nih.govresearchgate.netkemdikbud.go.id

Quantitative Analysis of this compound in Research Samples

Quantitative analysis is essential for determining the precise amount of this compound present in various research samples, such as plant extracts or fractions. Accurate quantification is critical for quality control, studying the variability of compound levels, and correlating chemical composition with biological activity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in complex mixtures, including those from natural products. nih.govsci-hub.se HPLC allows for the separation of this compound from other constituents in Curcuma extracts based on their differential interactions with a stationary phase and elution by a mobile phase. By using a suitable detector (e.g., UV-Vis or Mass Spectrometry), the separated this compound can be identified and its concentration determined by comparing peak areas or heights to a calibration curve generated with a known standard of this compound. sci-hub.seresearchgate.net HPLC, often coupled with mass spectrometry (HPLC-MS or LC-MS), is a powerful tool for both qualitative and quantitative analysis of natural products. kemdikbud.go.idsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique utilized in metabolite profiling and quantitative analysis of natural products. researchgate.net ¹H NMR spectroscopy, in particular, is widely used for metabolite fingerprinting due to its reproducibility and high-throughput capacity. researchgate.net NMR can provide detailed structural information about compounds like this compound and can also be used for quantitative analysis by comparing the intensities of specific signals in the NMR spectrum to those of a known internal standard or to signals of known concentration. researchgate.netbc.edu NMR-based metabolomics, often coupled with multivariate data analysis, has been successfully applied to distinguish metabolic variations in Curcuma species based on factors such as species type or geographical origin. researchgate.netbiointerfaceresearch.com While NMR can be used for the quantification of various metabolites simultaneously, its sensitivity might be lower compared to techniques like LC-MS for trace compounds.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application of Multivariate Data Analysis in Chemical Profiling

Multivariate data analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are indispensable tools for processing and interpreting the large and complex datasets generated by metabolomics and chemical profiling studies of natural products like Curcuma species. researchgate.netkemdikbud.go.idbiointerfaceresearch.com PCA is an unsupervised method used to reduce the dimensionality of multivariate data and visualize clustering and patterns among samples based on their chemical profiles. researchgate.netkemdikbud.go.idbiointerfaceresearch.com PLS is a supervised technique that can be used to correlate chemical profiles with specific biological activities or sample characteristics, such as geographical origin. kemdikbud.go.idbiointerfaceresearch.com By applying MVDA to spectroscopic (e.g., NMR) or chromatographic-mass spectrometric (e.g., LC-MS) data, researchers can identify the key metabolites, including potentially this compound, that contribute most significantly to the observed variations between different samples or groups. researchgate.netkemdikbud.go.idbiointerfaceresearch.com This helps in identifying potential biomarkers and understanding the factors influencing the chemical composition of Curcuma.

Challenges and Improvements in Analytical Techniques for Complex Mixtures

Analyzing complex mixtures from natural sources like Curcuma presents several challenges. The high diversity and wide concentration range of metabolites, the presence of isomers, and the potential for matrix effects can complicate both identification and quantification. researchgate.net Sesquiterpenoids, including this compound, can be volatile and relatively unstable, posing challenges for their isolation and analysis. nih.gov

Future Directions and Research Gaps

Challenges in Elucidating Comprehensive Biological Mechanisms

One of the primary challenges in curcumalactone research is the complete elucidation of its biological mechanisms of action. While some studies may suggest potential interactions, a comprehensive understanding of the molecular pathways, cellular targets, and downstream effects is often lacking. The complex nature of natural product interactions within biological systems necessitates detailed investigations to define how this compound exerts its observed effects.

Potential for Novel Synthetic Routes and Advanced Analog Design

The synthesis of this compound and its analogs presents opportunities for developing novel synthetic routes. Research has explored various synthetic strategies, including dyotropic rearrangements of β-lactones, which have provided access to the core structures of compounds like this compound. nih.govresearchgate.netresearchgate.net These methods, including catalytic, asymmetric nucleophile-catalyzed aldol-lactonization and Baeyer-Villiger oxidation, demonstrate the complexity and ingenuity required for its synthesis. nih.gov Continued exploration of efficient and stereoselective synthetic protocols is crucial for producing sufficient quantities of this compound and for designing advanced analogs with potentially enhanced or targeted biological activities. unibo.itresearchgate.net The development of a sesquiterpenoid library through chemical and biological approaches, such as the manipulation of curdione (B1662853) scaffolds, highlights the potential for generating diverse this compound derivatives. researchgate.net

Unexplored Mechanistic Pathways and Novel Biological Targets

Many potential mechanistic pathways and novel biological targets for this compound remain unexplored. Identifying the specific proteins, enzymes, or signaling molecules that this compound interacts with is essential for understanding its therapeutic potential. Research into related compounds from Curcuma species, such as curcumin (B1669340), has indicated interactions with various biological targets, suggesting similar possibilities for this compound. researchgate.netformosapublisher.org Further studies are needed to pinpoint the precise interactions that mediate this compound's biological effects.

Integration of Multi-Omics Approaches in Future Phytochemical Research

Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, is a critical future direction for phytochemical research on compounds like this compound. kemdikbud.go.idnih.gov These approaches can provide a holistic view of the biological changes induced by this compound treatment, helping to identify affected pathways and targets in an unbiased manner. Metabolomics, for instance, can reveal changes in endogenous metabolites upon exposure to this compound, offering insights into its metabolic impact and mechanism of action. kemdikbud.go.idresearchgate.net

Development of Standardized Research Protocols for this compound Studies

The development of standardized research protocols for this compound studies is necessary to ensure reproducibility and comparability of results across different laboratories. This includes establishing standardized methods for extraction, isolation, purification, and characterization of this compound from natural sources, as well as standardized in vitro and in vivo assay protocols for evaluating its biological activities. Consistent methodologies will facilitate the accumulation of reliable data and accelerate the progress of this compound research.

Note: A table listing all compound names mentioned in the article and their corresponding PubChem CIDs will be provided at the end of the complete article. This section focuses solely on the requested outline points regarding future directions and research gaps.

Q & A

Q. What methodologies are employed for the isolation and structural elucidation of Curcumalactone?

this compound is typically isolated from Curcuma species using chromatographic techniques such as column chromatography and HPLC. Structural characterization relies on spectroscopic methods:

- NMR (1D and 2D experiments) to determine connectivity and stereochemistry.

- X-ray crystallography for absolute configuration confirmation, as demonstrated in the 1985 study resolving its stereostructure .

- Mass spectrometry (HRMS) for molecular formula validation. Researchers should cross-reference spectral data with prior literature to avoid misassignment, particularly for stereoisomers .

Q. What synthetic strategies are commonly used to prepare this compound?

Key synthetic routes include:

- Aldol-lactonization cascades : Leveraging 2-methyl-1,3-cyclopentanedione as a synthon to construct the bicyclic framework .

- Biomimetic approaches : Mimicking biosynthetic pathways via terpene cyclization, though this requires precise control over reaction conditions to avoid side products .

- Asymmetric catalysis : Chiral catalysts or auxiliaries to establish stereocenters, critical for biological activity . Yield optimization often involves screening solvents (e.g., THF, DCM) and temperatures, as noted in Romo’s 2012 synthesis .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during this compound synthesis?

Stereochemical discrepancies arise in multi-step syntheses, particularly during cyclization and lactone formation. Mitigation strategies include:

- Computational modeling : DFT calculations to predict transition states and guide reaction design .

- Chiral chromatography : To resolve enantiomers post-synthesis .

- In situ monitoring : Techniques like ReactIR or LC-MS to track intermediate stereochemistry . For example, the synthesis of (-)-curcumalactone required iterative NMR analysis to validate intermediate configurations .

Q. What experimental designs are recommended to resolve contradictions in this compound’s reported bioactivity?

Discrepancies in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) may stem from:

- Sample purity : Impurities from incomplete isolation can skew results; use ≥95% pure samples (validated by HPLC) .

- Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) across replicates and include positive controls (e.g., doxorubicin) .

- Cell line specificity : Test multiple cell lines (e.g., HeLa, RAW 264.7) to assess context-dependent effects . Statistical tools like ANOVA or mixed-effects models should analyze inter-experimental variability .

Q. How can mechanistic studies on this compound’s pharmacological activity be rigorously designed?

- Target identification : Use affinity chromatography or pull-down assays with this compound-conjugated beads to isolate binding proteins .

- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map signaling pathways affected by treatment .

- In vivo models : Dose-response studies in zebrafish or murine models to validate in vitro findings and assess bioavailability . Ensure reproducibility by adhering to ARRIVE guidelines for animal studies .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic this compound derivatives?

- Circular Dichroism (CD) : To confirm retention of stereochemistry in derivatives.

- Crystallography : For unambiguous structural confirmation, especially when introducing non-natural substituents .

- Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Detailed experimental logs : Include exact equivalents, reaction times, and purification steps (e.g., gradient elution ratios in HPLC) .

- Deposit spectra in public databases : e.g., NMReDATA for NMR assignments .

- Report failed attempts : E.g., unsuccessful catalysts or side reactions, to guide future optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.